molecular formula C18H19ClN2O4S B12270580 N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide

N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide

Cat. No.: B12270580
M. Wt: 394.9 g/mol
InChI Key: BDCHTQLKQXRLEY-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring.

    Amide Bond Formation: Coupling of the benzothiophene derivative with ethanediamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the chloro group or the benzothiophene core.

    Substitution: The methoxy and chloro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its structural properties might make it useful in the development of new materials.

Biology

    Biochemistry: Studying its interactions with biological molecules.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Phenyl Substituted Amides: Compounds with similar phenyl ring substitutions.

Uniqueness

The unique combination of the benzothiophene core with the specific substitutions on the phenyl ring and the ethanediamide moiety distinguishes this compound from others. This unique structure could confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]oxamide

InChI

InChI=1S/C18H19ClN2O4S/c1-25-14-5-4-11(19)9-13(14)21-17(23)16(22)20-10-18(24)7-2-3-15-12(18)6-8-26-15/h4-6,8-9,24H,2-3,7,10H2,1H3,(H,20,22)(H,21,23)

InChI Key

BDCHTQLKQXRLEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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